molecular formula C8H6N2O2S B2967705 Methyl thieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-67-2

Methyl thieno[2,3-b]pyrazine-7-carboxylate

Cat. No.: B2967705
CAS No.: 1812188-67-2
M. Wt: 194.21
InChI Key: MVPNVXDHVGVSHK-UHFFFAOYSA-N
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Description

Significance of Pyrazine-Fused Heterocycles in Contemporary Chemical Research

Pyrazine-fused heterocycles represent a class of organic compounds that have garnered substantial interest in modern chemical research. These molecules, characterized by a pyrazine (B50134) ring fused with another heterocyclic system, are pivotal scaffolds in various scientific domains, particularly in medicinal chemistry and materials science. tandfonline.comresearchgate.netmdpi.com The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and hydrogen bonding capabilities to the fused systems.

The significance of these heterocycles stems from their prevalence in a wide array of biologically active compounds. researchgate.net Many natural and synthetic products incorporating pyrazine-fused structures exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. tandfonline.comnih.gov This has made them attractive targets for drug discovery and development programs. mdpi.com For instance, the World Health Organization's 2019 Model List of Essential Medicines includes four drugs containing a pyrazine moiety: amiloride, bortezomib, paritaprevir, and pyrazinamide. mdpi.com In materials science, the electron-deficient nature of the pyrazine ring makes these fused systems suitable for creating novel organic materials with tailored optoelectronic properties for applications such as solar cells and fluorescent probes. mdpi.comnih.gov

Overview of Thienopyrazine Scaffolds in Advanced Organic Synthesis

Within the family of pyrazine-fused heterocycles, thienopyrazine scaffolds have emerged as particularly versatile building blocks in advanced organic synthesis. The thieno[2,3-b]pyrazine (B153567) core consists of a thiophene (B33073) ring fused to a pyrazine ring, a structure that combines the properties of both heterocyclic systems. nih.gov This fusion creates a planar, aromatic system with a unique distribution of electrons, influencing its reactivity and physical properties.

In organic synthesis, thienopyrazine derivatives serve as key intermediates for the construction of more complex molecules. tandfonline.com Their chemical stability and susceptibility to functionalization at various positions on the ring system allow chemists to introduce a wide range of substituents, thereby modulating the molecule's biological activity or material properties. ekb.eg Synthetic strategies often involve the construction of the thienopyrazine core from appropriately substituted thiophene or pyrazine precursors. tandfonline.com These scaffolds are utilized in the development of donor-acceptor-donor (DAD) organic emitting materials for applications like luminescent solar concentrators (LSCs) and as components in low-band-gap polymers for photovoltaic devices. nih.govresearchgate.netscite.ai

Structural Context of Methyl Thieno[2,3-b]pyrazine Carboxylates within Fused Heterocyclic Systems

Methyl thieno[2,3-b]pyrazine carboxylates are specific derivatives of the parent thienopyrazine scaffold where a methyl carboxylate group (-COOCH₃) is attached to the heterocyclic core. The position of this ester group is crucial, as it significantly influences the molecule's electronic properties and reactivity. The parent structure, thieno[2,3-b]pyrazine, is a fused bicyclic system. nih.gov

The introduction of a methyl carboxylate group, an electron-withdrawing group, further modifies the electronic landscape of the thienopyrazine ring system. This functional group serves as a critical handle for synthetic transformations, enabling the extension of the molecular framework through various chemical reactions. A notable example is the use of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate as precursors in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling. proquest.commdpi.comnih.gov These reactions allow for the synthesis of a library of novel 7-amino substituted derivatives by coupling the thienopyrazine core with various (hetero)arylamines. proquest.com The resulting compounds have been evaluated for their biological potential, particularly as antitumor agents. proquest.comnih.gov

Emerging Research Directions for Thieno[2,3-b]pyrazine Core Derivatives

Current and future research on thieno[2,3-b]pyrazine core derivatives is expanding into several promising areas, primarily driven by their potential in medicinal chemistry and materials science.

In medicinal chemistry, a significant focus is on the design and synthesis of novel thienopyrazine derivatives as potential therapeutic agents. Researchers are systematically modifying the core structure with various functional groups to explore structure-activity relationships (SAR). nih.gov A key area of investigation is the development of antitumor agents, with studies evaluating the efficacy of newly synthesized compounds against various human tumor cell lines. proquest.comnih.govmdpi.com The goal is to identify potent and selective compounds with novel mechanisms of action. nih.gov

In the field of materials science, the unique photophysical and electronic properties of thienopyrazines are being harnessed to create advanced functional materials. nih.gov Research is directed towards developing novel donor-acceptor polymers incorporating the electron-accepting thienopyrazine unit for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The ability to fine-tune the bandgap and energy levels of these polymers by modifying the thienopyrazine core is a key aspect of this research. researchgate.netmdpi.com Furthermore, thienopyrazine-based fluorophores are being investigated for their use in luminescent solar concentrators due to their large Stokes shifts and visible-NIR emissions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[2,3-b]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-4-13-7-6(5)9-2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPNVXDHVGVSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=NC=CN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl Thieno 2,3 B Pyrazine 7 Carboxylate and Analogues

Direct Annulation Strategies for Thienopyrazine Ring System Formation

The formation of the fused thieno[2,3-b]pyrazine (B153567) ring system is often achieved through annulation strategies, which involve the systematic construction of either the pyrazine (B50134) or the thiophene (B33073) ring onto a pre-existing complementary ring.

Condensation Reactions for Pyrazine Moiety Construction

A foundational method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net This approach can be applied to the synthesis of the thieno[2,3-b]pyrazine core by using a substituted 2,3-diaminothiophene as the starting material. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to yield the stable pyrazine ring. researchgate.net

For instance, a synthetic pathway can begin with 2,5-dibromothiophene, which undergoes nitration, carbon-carbon coupling with a suitable boronic acid, and subsequent reduction of the nitro groups to yield a diamino-thiophene derivative. This intermediate can then be condensed with a 1,2-diketone, such as 4,4'-dibromobenzil, to synthesize the thienopyrazine core. google.com This strategy allows for the introduction of peripheral functional groups that can be used for further modifications.

Cyclization Approaches for Thiophene Ring Integration

Alternatively, the thiophene ring can be constructed onto a pre-formed, suitably functionalized pyrazine ring. A versatile method involves a two-step, one-pot procedure starting from a dihalopyrazine, such as 2,3-dichloropyrazine. researchgate.net The initial step is a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene). The resulting 2-chloro-3-alkynyl pyrazine intermediate is not isolated but is directly treated with a sulfur nucleophile, like sodium sulfide (B99878) (Na₂S). researchgate.net This triggers an intramolecular cyclization, where the sulfur atom attacks the alkyne, leading to the formation of the fused thiophene ring and yielding the thieno[2,3-b]pyrazine system. researchgate.net This approach is highly effective for synthesizing analogues with substitution at the 6-position of the thienopyrazine core. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the thieno[2,3-b]pyrazine core. Starting typically from a halogenated derivative, such as methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, these reactions allow for the precise introduction of a wide array of substituents through the formation of new carbon-nitrogen and carbon-carbon bonds.

Buchwald–Hartwig C–N Cross-Coupling for Amino Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C–N) bonds between aryl halides and amines. wikipedia.org This methodology has been successfully applied to the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. nih.govipb.pt The reaction typically involves coupling methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various (hetero)arylamines. nih.govresearchgate.net The choice of palladium precursor, phosphine ligand, base, and solvent is crucial and is often tailored to the electronic properties of the specific amine coupling partner to achieve good to excellent yields, ranging from 50% to quantitative. nih.govresearchgate.net

Table 1: Buchwald-Hartwig C-N Coupling of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with Various Amines
Amine PartnerPd Catalyst / LigandBaseSolventYield (%)Reference
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene85 researchgate.net
2-MethoxyanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene90 nih.govresearchgate.net
3,4-DimethoxyanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene75 nih.govresearchgate.net
4-AminopyridinePd(OAc)₂ / rac-BINAPCs₂CO₃Dioxane60 researchgate.net
2-AminopyrimidinePd(OAc)₂ / XPhosK₃PO₄t-BuOH55 researchgate.net

Sonogashira Coupling for C–C Bond Formation and Alkyne Introduction

The Sonogashira reaction facilitates the formation of a carbon-carbon (C–C) bond between a terminal alkyne and an aryl or vinyl halide, employing a dual palladium and copper catalyst system. wikipedia.orglibretexts.org This reaction has been utilized to introduce alkyne functionalities onto the thieno[2,3-b]pyrazine scaffold. Specifically, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be coupled with various terminal (hetero)arylalkynes. mdpi.comnih.gov The reaction is typically performed using a Pd/Cu catalyst system with an amine base, such as triethylamine (Et₃N), in a solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov These conditions promote the desired cross-coupling while minimizing side reactions like the homocoupling of the alkyne (Glaser coupling). mdpi.com The resulting alkynylated thienopyrazines are valuable intermediates for further synthetic transformations, such as intramolecular cyclizations to form more complex fused systems. mdpi.comipb.pt

Table 2: Sonogashira Coupling of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with Terminal Alkynes
Alkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF78 mdpi.comnih.gov
4-EthynyltoluenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF72 mdpi.com
1-Ethynyl-4-methoxybenzenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF81 mdpi.com
2-EthynylpyridinePd(PPh₃)₂Cl₂ / CuIEt₃NDMF65 mdpi.com
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NDMF88 mdpi.com

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C–C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.commdpi.com This reaction has been effectively used to synthesize various aryl- and heteroaryl-substituted thieno[2,3-b]pyrazines. researchgate.net For example, 7-bromo-6-phenylthieno[2,3-b]pyrazine serves as a substrate for Suzuki coupling with a range of (hetero)arylboronic acids. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are optimized to achieve moderate to excellent yields of the desired biheterocyclic products. researchgate.net This method provides a direct route to analogues with diverse electronic and steric properties, which is crucial for structure-activity relationship studies.

Table 3: Suzuki-Miyaura Coupling of 7-bromo-6-phenylthieno[2,3-b]pyrazine with Boronic Acids
Boronic Acid PartnerPd Catalyst / LigandBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O92 researchgate.net
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O88 researchgate.net
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O95 researchgate.net
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75 researchgate.net
Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O68 researchgate.net

C–H Activation Facilitated Arylation

Direct C–H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Research into the direct palladium-catalyzed C–H arylation of the thiophene ring has been extended to fused systems like thieno[2,3-b]pyrazines.

Detailed studies have demonstrated the feasibility of Pd-catalyzed C–H arylation at the C-3 position of the 6-phenyl thieno[2,3-b]pyrazine core, a heterocycle known for its relatively low reactivity mdpi.comresearchgate.net. This method allows for the synthesis of various 5-aryl-6-phenylthieno[2,3-b]pyrazines in moderate yields, showcasing the generality of the approach mdpi.com. The pyrazine moiety, however, tends to result in lower yields compared to pyridine-fused analogues, a finding consistent with the electronic properties of the respective systems mdpi.comresearchgate.net. These direct arylation methods represent a significant improvement and a viable alternative to more common synthetic routes for functionalizing the thienopyrazine scaffold mdpi.com.

Table 1: Pd-Catalyzed C–H Arylation of 6-phenyl thieno[2,3-b]pyrazine Data synthesized from research findings mdpi.com.

EntryAryl HalideProductYield (%)
14-bromotoluene5-(p-tolyl)-6-phenylthieno[2,3-b]pyrazineModerate
24-bromoanisole5-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyrazineModerate
31-bromo-4-(trifluoromethyl)benzene6-phenyl-5-(4-(trifluoromethyl)phenyl)thieno[2,3-b]pyrazineModerate

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysis has enabled the development of novel cycloaddition strategies for constructing complex polycyclic systems. These reactions often proceed through C–H activation, leveraging a directing group to ensure high regioselectivity.

A notable application of this methodology is the synthesis of disubstituted tetracyclic lactones from thieno[2,3-b]pyrazine carboxylic acids nih.gov. Rhodium(III) catalysts can facilitate a formal [4+2] intramolecular oxidative annulation between heterocyclic carboxylic acids and internal alkynes nih.govresearchgate.net. The reaction is initiated by C–H bond activation, with the carboxylic acid group acting as an efficient directing group, ensuring that the activation occurs at a specific position nih.govresearchgate.net. This process involves both C–H and O–H bond activation, leading to the rapid assembly of complex fused pyran-2-one systems in moderate to good yields researchgate.net. This strategy has been successfully applied to synthesize tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid, a close analogue, demonstrating its potential for creating structurally diverse molecules nih.gov.

Table 2: Rh(III)-Catalyzed Formal [4+2] Cycloaddition for Tetracyclic Lactone Synthesis Based on methodologies described in the literature nih.gov.

Thienopyrazine PrecursorAlkyne PartnerCatalyst SystemProduct
Thieno[2,3-b]pyrazine-6-carboxylic acidDiphenylacetylene[RhCpCl2]2, AgSbF6Disubstituted tetracyclic lactone
Thieno[2,3-b]pyrazine-6-carboxylic acid1,2-di(p-tolyl)ethyne[RhCpCl2]2, AgSbF6Disubstituted tetracyclic lactone

Copper-Catalyzed Cyclizations and Halocyclization Reactions

Copper catalysts are instrumental in various cyclization reactions, including those that incorporate halogen atoms into the final product. In the synthesis of thieno[2,3-b]pyrazine derivatives, copper-catalyzed halocyclization has been used to produce halogenated tricyclic lactones nih.gov. This method typically involves an intermediate formed from a coupling reaction, which then undergoes an electrophile-promoted cyclization where a copper halide (CuX) and a halogen source (NXS, e.g., NBS, NCS, NIS) mediate the ring closure and concomitant halogenation nih.gov. This provides a direct route to functionalized lactones that can serve as intermediates for further synthetic transformations.

One-Pot and Tandem Reaction Sequences for Fused Ring Systems

One-pot and tandem reactions are highly efficient synthetic strategies that minimize purification steps, save reagents, and reduce waste. They are particularly valuable for constructing complex fused-ring systems from simple precursors in a single operation.

A powerful one-pot tandem sequence has been developed for the synthesis of tricyclic lactones based on the thieno[2,3-b]pyrazine scaffold nih.gov. This process begins with a palladium/copper-catalyzed Sonogashira coupling of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with various terminal (het)arylalkynes nih.gov. The resulting, non-isolable Sonogashira product directly undergoes a 6-endo-dig intramolecular cyclization (lactonization) to furnish the desired tricyclic lactones as the exclusive cyclization product in good yields (50-63%) nih.gov. This tandem reaction is highly regioselective, forming the six-membered lactone ring fused to the pyrazine ring nih.gov. A minor side reaction observed is the decarboxylation of the intermediate, leading to small amounts of 7-[(hetero)arylethynyl]thieno[2,3-b]pyrazines nih.gov.

Table 3: Tricyclic Lactones from Tandem Sonogashira-Lactonization Data sourced from experimental findings nih.gov.

EntryAlkyne PartnerCatalyst SystemProductYield (%)
1PhenylacetylenePdCl2(PPh3)2, CuI3-phenyl-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one50-63
24-ethynyltoluenePdCl2(PPh3)2, CuI3-(p-tolyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one50-63
34-ethynylanisolePdCl2(PPh3)2, CuI3-(4-methoxyphenyl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one50-63
4Thiophen-2-ylacetylenePdCl2(PPh3)2, CuI3-(thiophen-2-yl)-1H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-1-one50-63

Cascade reactions, where a series of intramolecular transformations occur sequentially, provide a rapid pathway to highly substituted heterocyclic systems. A notable example is the synthesis of highly substituted thieno[2,3-b]pyridine analogues, which share a core structural motif with thienopyrazines researchgate.net. In one such protocol, 2-acyl-1,1,3,3-tetracyanopropenides react with mercaptoacetic esters in a cascade heterocyclization researchgate.net. This reaction proceeds to form 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates, demonstrating a fast and convenient method for accessing this complex scaffold researchgate.net. Such methodologies highlight the power of cascade reactions in building molecular complexity from relatively simple starting materials.

Synthesis of Azido Precursors and Subsequent Cycloaddition Reactions (e.g., [2+3] Cycloaddition with Alkynes)

The introduction of an azido group onto the thieno[2,3-b]pyrazine core opens up a versatile avenue for the synthesis of novel fused heterocyclic systems, primarily through [2+3] cycloaddition reactions. The synthesis of an azido-thieno[2,3-b]pyrazine precursor, while not extensively documented for this specific ring system, can be achieved through established methodologies for preparing heteroaromatic azides. One common approach involves the nucleophilic aromatic substitution of a suitable halo-thieno[2,3-b]pyrazine derivative with an azide salt, such as sodium azide. rsc.orgresearchgate.net For instance, a chloro- or bromo-substituted methyl thieno[2,3-b]pyrazine-7-carboxylate could serve as a viable starting material. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). scispace.com In some cases, copper catalysis can facilitate this transformation, particularly for less activated aryl halides. rsc.orgresearchgate.net

Another effective method for the synthesis of aryl and heteroaryl azides is through the diazotization of a corresponding amino-thieno[2,3-b]pyrazine, followed by treatment with sodium azide. organic-chemistry.orgeurekaselect.com This two-step, one-pot procedure is often high-yielding and avoids the need for potentially harsh conditions required for nucleophilic substitution.

Once the azido-thieno[2,3-b]pyrazine precursor is obtained, it can readily undergo a [2+3] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, with a variety of alkynes. ijrpc.comwikipedia.orgyoutube.com This reaction is a powerful tool for the construction of 1,2,3-triazole rings. The cycloaddition can be performed under thermal conditions, often requiring elevated temperatures. nih.gov However, the copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," proceeds at milder temperatures and offers excellent regioselectivity, typically affording the 1,4-disubstituted triazole isomer. youtube.com

The reaction involves the 1,3-dipolar character of the azide group reacting with the alkyne (the dipolarophile) in a concerted fashion to form the five-membered triazole ring. wikipedia.orgnih.gov The resulting triazolo-fused thieno[2,3-b]pyrazines are of significant interest due to their potential applications in medicinal chemistry and materials science. The stability of the 1,2,3-triazole ring is attributed to its aromatic character. youtube.com

Below is a table illustrating the potential outcomes of the [2+3] cycloaddition of a hypothetical azido-thieno[2,3-b]pyrazine with various alkynes.

Alkyne Substituent (R)Product
Phenyl1-(thieno[2,3-b]pyrazin-yl)-4-phenyl-1H-1,2,3-triazole
-CH₂OH(1-(thieno[2,3-b]pyrazin-yl)-1H-1,2,3-triazol-4-yl)methanol
-COOCH₃Methyl 1-(thieno[2,3-b]pyrazin-yl)-1H-1,2,3-triazole-4-carboxylate
Cyclohexyl1-(thieno[2,3-b]pyrazin-yl)-4-cyclohexyl-1H-1,2,3-triazole

Regioselective Synthesis of Fused Pyrazines and Pyridazines

The thieno[2,3-b]pyrazine scaffold serves as a valuable platform for the regioselective synthesis of more complex, fused heterocyclic systems such as pyrazino[2,3-d]pyridazines and other related structures. These syntheses often rely on the strategic introduction of functional groups onto the thieno[2,3-b]pyrazine core that can then participate in cyclization reactions.

Fused Pyrazines:

The regioselective synthesis of pyrazines fused to the thieno[2,3-b]pyrazine core can be effectively achieved by starting with an ortho-diamino-thieno[2,3-b]pyrazine derivative. The synthesis of such fused systems often involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org For example, a diamino-thieno[2,3-b]pyrazine can be reacted with a compound like glyoxal (B1671930) or biacetyl to yield a new, fused pyrazine ring. The regioselectivity of this reaction is dictated by the positions of the amino groups on the starting material. This method provides a straightforward route to novel polycyclic aromatic systems with an extended π-system.

Fused Pyridazines:

The construction of pyridazine rings fused to the thieno[2,3-b]pyrazine framework can be accomplished through several regioselective strategies. A common and effective method involves the reaction of a 1,2-dicarbonyl substituted thieno[2,3-b]pyrazine with hydrazine (B178648) or its derivatives. mdpi.com The condensation reaction proceeds to form the six-membered pyridazine ring. The choice of substituted hydrazine can allow for the introduction of various functionalities on the newly formed ring.

An alternative and versatile approach to fused pyridazines is the Diaza-Wittig reaction. nih.gov This methodology can be adapted to start from a 1,3-dicarbonyl compound, which can be a derivative of the thieno[2,3-b]pyrazine system. This strategy allows for significant variation in the substituents on the resulting fused pyridazine ring. nih.gov The synthesis of various pyridazine derivatives, including fused systems, has been explored through different routes, highlighting the importance of this heterocyclic motif. organic-chemistry.orgnih.gov

The following table provides hypothetical examples of precursors and the resulting fused heterocyclic systems.

Thieno[2,3-b]pyrazine PrecursorReagentFused Heterocyclic System
2,3-Diaminothieno[2,3-b]pyrazineGlyoxalThieno[2,3-b]pyrazino[2,3-b]pyrazine
Methyl 2,3-dioxo-2,3-dihydrothieno[2,3-b]pyrazine-7-carboxylateHydrazine hydrateMethyl 4-oxo-4,5-dihydrothieno[2,3-b]pyrazino[2,3-d]pyridazine-7-carboxylate
3-Acetyl-2-aminothieno[2,3-b]pyrazineDiethyl oxalateEthyl 4-methyl-5-oxo-5H-thieno[2,3-b]pyrazino[2,3-c]pyridazine-8-carboxylate

Chemical Transformations and Derivatization Strategies of the Thieno 2,3 B Pyrazine Carboxylate Scaffold

Ester Functionalization and Modifications of the Carboxylate Group

The methyl carboxylate group in methyl thieno[2,3-b]pyrazine-7-carboxylate is a key functional handle that allows for several fundamental chemical transformations. These modifications are often the initial steps in a longer synthetic sequence, enabling the introduction of diverse functionalities.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. For instance, the related compound, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, is converted to 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid by treatment with lithium hydroxide (B78521) (LiOH) in a solvent mixture of THF, methanol, and water. mdpi.com This hydrolysis is a critical step for subsequent reactions such as lactonization or certain coupling reactions that specifically require a carboxylic acid directing group. mdpi.comnih.gov

Amidation: The carboxylic acid, obtained from ester hydrolysis, can be converted into a variety of amides. A common strategy involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with a primary or secondary amine. imist.ma This allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the scaffold.

Reduction: While less commonly cited for this specific scaffold in the reviewed literature, ester groups can generally be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would yield a hydroxymethyl group on the thienopyrazine core, opening up further derivatization pathways such as etherification or oxidation to an aldehyde.

Table 1: Key Functionalizations of the Carboxylate Group
TransformationReagentsProduct Functional GroupPrimary Use
HydrolysisLiOH in THF/MeOH/H₂OCarboxylic AcidPrecursor for amidation and intramolecular cyclization reactions. mdpi.com
Amidation1. SOCl₂ or CDI 2. R₁R₂NHAmideIntroduce diverse N-linked substituents. imist.ma
ReductionLiAlH₄ in THFPrimary AlcoholFurther derivatization to ethers, aldehydes.

Nucleophilic and Electrophilic Substitution Reactions on the Thienopyrazine Core

The aromatic rings of the thieno[2,3-b]pyrazine (B153567) system are subject to both nucleophilic and electrophilic substitution, although the reactivity is heavily influenced by the electron-deficient nature of the pyrazine (B50134) ring and the electron-rich nature of the thiophene (B33073) ring.

Nucleophilic Aromatic Substitution: The thienopyrazine core, especially when substituted with a good leaving group like a halogen, is an excellent substrate for nucleophilic aromatic substitution. The Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction is a particularly effective method for this transformation. nih.gov Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be coupled with a wide range of (hetero)arylamines to produce novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates in good to excellent yields. dntb.gov.uamdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and solvent, can be tailored to the electronic character of the specific amine being used. nih.govdntb.gov.ua

Electrophilic Aromatic Substitution: The pyrazine ring strongly deactivates the fused thiophene ring towards electrophilic attack. researchgate.net Therefore, classical electrophilic substitution reactions like nitration or Friedel-Crafts acylation are challenging. However, halogenation can be achieved under specific conditions. researchgate.net Density Functional Theory (DFT) studies on the related thieno[2,3-b]thiophene (B1266192) system suggest that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom of the thiophene ring over the β-position. researchgate.net

Table 2: Substitution Reactions on the Thienopyrazine Core
Reaction TypeExample ReactionSubstrateKey ReagentsProduct
NucleophilicBuchwald-Hartwig AminationMethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate(Hetero)arylamine, Pd-catalyst, Ligand, BaseMethyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate. nih.gov
ElectrophilicHalogenationThieno[2,3-b]pyrazineHalogenating agent (e.g., NBS, NCS)3-Halogenated thieno[2,3-b]pyrazine. researchgate.net

Intramolecular Cyclization Reactions and Fused Polycyclic System Formation

The thieno[2,3-b]pyrazine carboxylate scaffold is an excellent platform for constructing elaborate, fused polycyclic systems through intramolecular cyclization reactions. These reactions lead to novel heterocyclic structures with extended π-conjugation.

Tricyclic lactone derivatives of thieno[2,3-b]pyrazine can be synthesized through a tandem one-pot reaction sequence. mdpi.com This process begins with a Pd/Cu-catalyzed Sonogashira cross-coupling of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid (obtained from hydrolysis of the methyl ester) with various terminal (het)arylalkynes. mdpi.comnih.gov The resulting, non-isolable Sonogashira product undergoes a subsequent electrophile-promoted 6-endo-dig nucleophilic cyclization. mdpi.com This lactonization pathway yields fused 2H-pyran-2-ones, also known as tricyclic lactones, as the exclusive cyclization product in good yields (50-63%). mdpi.com

The thienopyrazine scaffold can be elaborated to form larger, nitrogen-containing polycyclic aromatic compounds known as azaacenes. A general and effective strategy involves the condensation reaction between a diamine-substituted precursor and a diketone. nih.gov For the thieno[2,3-b]pyrazine system, this would require the synthesis of a 2,3-diaminothieno[2,3-b]pyrazine derivative. This intermediate could then react with various diketones, such as benzil (B1666583) or acenaphthenequinone, to construct pyrazinopyrazine-fused azaacenes with extended two-dimensional aromatic fused-ring structures. nih.gov

The synthesis of fused pyrrole (B145914) systems from thienopyrazine precursors is a known strategy for creating novel heterocyclic structures. nih.gov However, the specific intramolecular cyclization pathway to form a pyrazolo-pyrrolo-pyrazine skeleton directly from the this compound scaffold is not extensively documented in the surveyed scientific literature. This specific transformation represents a potential area for future synthetic exploration.

A sophisticated synthetic approach allows for the construction of novel 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogues of indolo[2,3-b]quinoxalines. nih.govnih.gov The synthesis is a sequence that begins with a Buchwald-Hartwig cross-coupling reaction, followed by an annulation step via intramolecular oxidative cyclodehydrogenation. nih.govresearchgate.net This one-pot synthesis allows for the efficient creation of these complex polycyclic systems in good yields. nih.gov

Table 3: Intramolecular Cyclization and Fused System Formation
Target SystemKey Reaction SequenceStarting Material DerivativeResulting Fused Ring
Tricyclic LactonesSonogashira Coupling + 6-endo-dig Lactonization7-Bromo-thieno[2,3-b]pyrazine-6-carboxylic acidPyranone. mdpi.com
Pyrazinopyrazine-fused AzaacenesCondensation with DiketonesDiamino-thieno[2,3-b]pyrazinePyrazine. nih.gov
Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalinesBuchwald-Hartwig Coupling + Intramolecular C-H aminationAmino- and halo-substituted thienopyrazinesPyrrole & Quinoxaline. nih.govnih.gov

Reactions Leading to Thienopyrazolopyrazine Derivatives

The construction of a pyrazole (B372694) ring fused to the thieno[2,3-b]pyrazine core creates a novel tricyclic heteroaromatic system, the thienopyrazolopyrazine scaffold. A common and effective strategy for synthesizing pyrazole rings involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. sioc-journal.cnorganic-chemistry.org For the thieno[2,3-b]pyrazine carboxylate scaffold, a plausible pathway involves the initial conversion of the methyl carboxylate into a more reactive carbohydrazide (B1668358) intermediate.

This transformation can be readily achieved by reacting the starting ester, this compound, with hydrazine hydrate, a reaction commonly used for the synthesis of hydrazides from esters of various heterocyclic systems. arkat-usa.orgresearchgate.net The resulting thieno[2,3-b]pyrazine-7-carbohydrazide serves as a key building block.

Subsequent reaction of this carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), under dehydrating conditions would lead to the formation of the desired fused pyrazole ring through a Knorr-type pyrazole synthesis. This cyclization reaction constructs the final thienopyrazolopyrazine derivative, a transformation widely employed in heterocyclic chemistry. sioc-journal.cnorganic-chemistry.org

Post-Synthetic Modification of Substituted Thienopyrazines

Once the core thieno[2,3-b]pyrazine scaffold is assembled and substituted, further modifications can be made to fine-tune its properties. The methyl carboxylate group is a prime site for such post-synthetic modifications.

A fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. For instance, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be converted to 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid by treatment with a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF, methanol, and water. mdpi.com

This resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives. Standard amide coupling protocols can be employed, which involve activating the carboxylic acid followed by reaction with a primary or secondary amine. luxembourg-bio.com Common coupling reagents used for such transformations on heterocyclic acids include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net This strategy allows for the introduction of diverse functional groups and structural motifs onto the thienopyrazine backbone via the amide linkage.

Reactivity of Intermediate Halogenated and Aminated Thienopyrazine Carboxylates

Halogenated and aminated derivatives of methyl thieno[2,3-b]pyrazine-carboxylate are key intermediates that unlock a vast chemical space through modern cross-coupling reactions. The bromine and amino groups serve as synthetic handles for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction has been successfully applied to both methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. mdpi.comnih.govnih.gov The bromo derivative can be coupled with a variety of (hetero)arylamines, while the amino derivative can be reacted with (hetero)aryl halides. mdpi.comnih.gov The choice of palladium catalyst, ligand (e.g., rac-BINAP, Xantphos), base, and solvent is crucial and depends on the electronic properties of the coupling partners, enabling the synthesis of a large library of 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates in good to excellent yields. mdpi.comnih.govdntb.gov.ua

EntryAmine/Halide PartnerCatalyst System (Conditions)ProductYield (%)Ref
1o-AnisidinePd₂(dba)₃, rac-BINAP, Cs₂CO₃ (Toluene, 100°C, 4h)Methyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate65 mdpi.com
23,5-DimethoxyanilinePd₂(dba)₃, rac-BINAP, Cs₂CO₃ (Toluene, 100°C, 2h)Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate80 mdpi.com
32-IodonitrobenzenePd₂(dba)₃, Xantphos, Cs₂CO₃ (1,4-Dioxane, 100°C, 3h)Methyl 7-[(2-nitrophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate60 mdpi.com

Buchwald-Hartwig coupling reactions starting from bromo- (entries 1-2) and amino- (entry 3) thienopyrazine intermediates.

Furthermore, the halogenated intermediate, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, is an excellent substrate for the Sonogashira coupling reaction, which forms C-C bonds between aryl halides and terminal alkynes. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. mdpi.comresearchgate.net This method allows for the introduction of various substituted and unsubstituted ethynyl (B1212043) groups at the 7-position of the thienopyrazine ring, yielding products like methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate. mdpi.comnih.gov These alkynyl derivatives are themselves valuable intermediates for further transformations, such as intramolecular cyclizations. mdpi.comnih.gov

EntryAlkyne PartnerCatalyst System (Conditions)ProductYield (%)Ref
1PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N (DMF, 100°C, 2h)Methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate90 mdpi.com
24-EthynylbenzonitrilePd(PPh₃)₂Cl₂, CuI, Et₃N (DMF, 100°C, 4h)Methyl 7-[(4-cyanophenyl)ethynyl]thieno[2,3-b]pyrazine-6-carboxylate95 mdpi.com
31-HeptynePd(PPh₃)₂Cl₂, CuI, Et₃N (DMF, 100°C, 2h)Methyl 7-(hept-1-yn-1-yl)thieno[2,3-b]pyrazine-6-carboxylate89 mdpi.com

Sonogashira coupling reactions of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate.

Advanced Applications in Materials Science and Organic Electronics

Design and Synthesis of Conjugated Polymers and Oligomers Incorporating Thienopyrazine Units

The synthesis of conjugated polymers and oligomers incorporating the thieno[2,3-b]pyrazine (B153567) unit is a cornerstone for creating materials with tailored properties for electronic devices. Various synthetic strategies are employed to build these complex architectures, including Stille and Suzuki cross-coupling reactions, Sonogashira polycondensation, and direct C-H activation. nih.govresearchgate.netacs.orgaau.edu.etacs.org These methods allow for the systematic construction of polymers where the thienopyrazine unit is alternated with electron-donating moieties, leading to materials with unique optoelectronic characteristics. The ability to functionalize the pyrazine (B50134) ring allows for fine-tuning of solubility, energy levels, and solid-state packing of the resulting polymers. acs.orgresearchgate.net

The combination of the electron-deficient thienopyrazine acceptor (A) with various electron-rich donor (D) units is a powerful strategy for creating donor-acceptor (D-A) systems. researchgate.net This molecular design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for controlling the material's electronic properties. nih.govacs.org The pyrazine ring's electron-deficient character, coupled with the thiophene's relatively low resonance stabilization energy, enhances this ICT process compared to benzene-based systems. nih.govacs.org

Table 1: Electrochemical Properties of Donor-Acceptor Dyes with a Thienopyrazine Core

Substituent on Pyrazine RingGround-State Oxidation Potential (E(S+/S) vs NHE) [V]Reference
Ph0.71 nih.govacs.org
PhOMe0.74 nih.govacs.org
PhCO2Me0.74 nih.govacs.org
Et0.76 nih.govacs.org
CO2Et0.78 nih.govacs.org

The creation of low band gap materials is a primary objective in the field of organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum, thereby increasing the potential for higher power conversion efficiencies. The incorporation of thieno[2,3-b]pyrazine units into conjugated polymer backbones has proven to be a highly effective strategy for reducing the band gap. rsc.org The strong electron-accepting nature of the thienopyrazine unit, when paired with a suitable electron donor, significantly lowers the LUMO energy level, leading to a smaller HOMO-LUMO gap. mdpi.com

Researchers have successfully synthesized a variety of thienopyrazine-based polymers with optical band gaps below 2.0 eV, and in some cases, as low as 1.0–1.4 eV. researchgate.netrsc.orgresearchgate.net For example, copolymers of thienopyrazine with fluorene (B118485) and cyclopentadithiophene have demonstrated low band gaps and have been investigated for solar cell applications. rsc.org Similarly, low-bandgap π-conjugated polymers consisting of alkyl thiophene (B33073)/alkoxy phenylene and 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) units have been prepared, exhibiting optical bandgaps between 1.57–1.60 eV. researchgate.net These materials are promising candidates for the active layer in organic solar cells.

Applications in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The unique electronic properties of thienopyrazine-based materials make them highly suitable for use in solar energy conversion devices. In organic photovoltaics (OPVs), low band gap polymers containing thienopyrazine derivatives are used as the electron donor material in the active layer of bulk heterojunction solar cells, often blended with a fullerene derivative as the electron acceptor. researchgate.netrsc.org A device fabricated with a polymer composed of 2,3-diphenylthieno[3,4-b]pyrazine and alkoxy phenylene units blended with PCBM achieved a power conversion efficiency (PCE) of 2.37%, with a short circuit current (ISC) of 10.72 mA·cm⁻² and an open circuit voltage (Voc) of 0.67 V. researchgate.net

In the realm of dye-sensitized solar cells (DSSCs), organic dyes incorporating the thienopyrazine moiety serve as the light-harvesting component. rsc.orgrsc.orgmdpi.com These sensitizers are designed with a D-π-A architecture, where the thienopyrazine unit can act as part of the π-bridge or as the primary acceptor. rsc.orgmdpi.com This design facilitates efficient charge separation at the dye-semiconductor interface. For instance, NIR metal-free organic sensitizers based on a thieno[3,4-b]pyrazine (B1257052) derivative have been synthesized for quasi-solid-state DSSCs. rsc.org A device using the FNE34 dye showed a PCE of 5.30%, a short-circuit photocurrent density of 16.24 mA cm⁻², and demonstrated good long-term stability. rsc.org

Table 2: Performance of Thienopyrazine-Based Photovoltaic Devices

Device TypeThienopyrazine MaterialVoc (V)Jsc (mA/cm²)PCE (%)Reference
OPVP2 / PCBM0.6710.722.37 researchgate.net
OPVFluorene Copolymer / Fullerene--1.4 rsc.org
Quasi-solid-state DSSCFNE34 Dye-16.245.30 rsc.org
DSSCTPPF Photosensitizer-5.692.64 psecommunity.org

Fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Thienopyrazine derivatives have been implemented in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net In OLEDs, thienopyrazine-based molecules can function as fluorescent emitters, particularly for red light emission. researchgate.net The molecular design often incorporates bulky side groups to prevent fluorescence quenching in the solid state, enabling the fabrication of efficient non-doped OLEDs. researchgate.net For example, a thieno-[3,4-b]-pyrazine-cored molecule with polyphenyl dendrons was synthesized as a red emitter, and a device fabricated by vacuum evaporation exhibited a maximum brightness of 1753 cd m⁻² and a luminous efficiency of 0.74 cd A⁻¹. researchgate.net

For OFET applications, the ordered molecular packing and good charge transport properties of thienopyrazine-based polymers are critical. rsc.org These materials typically exhibit p-channel behavior. Copolymers of thienopyrazine with cyclopentadithiophene have shown higher charge carrier mobilities (up to 0.044 cm²/V·s) compared to fluorene-based analogues, which is attributed to better solid-state packing with smaller lamellar d-spacings. rsc.org The development of these materials is part of a broader effort to create high-performance organic semiconductors for various electronic applications. researchgate.netmdpi.com

Engineering of Near-Infrared (NIR) Emissive Organic Materials for Optical Technologies

The development of organic molecules that emit light in the near-infrared (NIR) region is of great interest for applications such as night-vision technologies, secure communications, and in vivo bio-imaging. nih.gov A common strategy to achieve NIR emission is to design D-A molecules that exhibit strong intramolecular charge transfer, leading to low energy band gaps. researchgate.net Thienopyrazine-based D-A-D dyes have been synthesized that show emission maxima in the NIR range of 725 to 820 nm with quantum yields up to >4%. nih.gov These molecules exhibit large Stokes shifts (around 175 nm), which is beneficial for minimizing reabsorption losses in optical applications. nih.gov Furthermore, some thienopyrazine-based dyes have been shown to exhibit aggregation-induced emission (AIE) properties, meaning they become more emissive in the aggregated or solid state, which is a significant advantage for the development of practical luminescent devices. researchgate.netunipd.it

Exploration as Electron-Accepting Components in Advanced Functional Materials

The intrinsic electron-deficient character of the thieno[2,3-b]pyrazine unit makes it a versatile and powerful electron-accepting building block in a wide range of functional materials. nih.gov This property is fundamental to the D-A material design strategy discussed previously. By incorporating thienopyrazine as the acceptor, chemists can create materials with tailored electronic structures for applications in organic electronics. nih.govresearchgate.net The strength of the acceptor can be further tuned by fusing additional aromatic rings to the pyrazine core, creating extended fused-ring systems. nih.gov These extended analogues, such as acenaphtho[1,2-b]thieno[3,4-e]pyrazines and dibenzo[f,h]thieno[3,4-b]quinoxalines, act as even stronger acceptors, enabling further reduction of material band gaps. nih.gov This approach highlights the promise of using thienopyrazine-based units to achieve optimal properties for specific applications, from photovoltaics to transistors. rsc.org

Investigation in Energy Storage Devices (e.g., n-type Pseudocapacitive Polymers for Supercapacitors)

The development of high-performance supercapacitors is crucial for meeting the growing demands for efficient energy storage. While many conjugated polymers used in pseudocapacitors are p-type materials, which store positive charge, the creation of high-energy-density devices relies on the development of complementary n-type (negative charge-accepting) materials. Thienopyrazine-based polymers have emerged as a promising class of n-type materials for organic supercapacitors. rsc.org

Research into fused-ring thienopyrazine polymers has demonstrated their potential in energy storage applications. rsc.org These polymers can be synthesized via electrochemical oxidative polymerization to form porous films capable of reversible redox reactions for charge storage. rsc.org The performance of these materials highlights the promise of the thienopyrazine scaffold in this field.

A study on pyreno[4,5-b]thieno[3,4-e]pyrazine (PTP) polymers, which are structurally related to poly(thieno[2,3-b]pyrazine) derivatives, has provided key insights into their pseudocapacitive properties. rsc.org These n-type polymers exhibit significant capacitances and can be synthesized to form thick, porous films, a desirable characteristic for supercapacitor electrodes. rsc.org

PropertyValueReference
Capacitance6–14 F cm⁻³ rsc.org
Current Density0.5 A cm⁻³ rsc.org
Capacitance Retention42% after 200 cycles rsc.org

While this research demonstrates the first application of thienopyrazines in energy storage, it also provides a foundation for further improvements in the performance of n-type materials. rsc.org The incorporation of functional groups, such as the methyl carboxylate group in Methyl thieno[2,3-b]pyrazine-7-carboxylate, could be explored to modulate the electronic properties and enhance the performance of such polymers.

Fluorescent Probes for Chemical Sensing and Imaging Applications

The pyrazine skeleton is a component of various fluorescent molecules, and its derivatives have been investigated as fluorescent probes for the detection of metal ions and for bioimaging. researchgate.net The thieno[3,4-b]pyrazine unit, an isomer of the thieno[2,3-b]pyrazine core, has been incorporated into fluorescent dyes for various applications, including light-emitting devices and solar cells. nih.govmdpi.com

The design of fluorescent probes often involves the combination of a fluorophore with a receptor that selectively interacts with the target analyte. The electronic properties of the fluorophore can be tuned by the introduction of different substituent groups. Theoretical studies on fluorene-thieno[3,4-b]pyrazine derivatives have shown that the nature of the substituent (alkyl or aryl) can significantly impact their optical properties, including absorption and emission spectra. nih.gov Aryl-substituted derivatives, for instance, have been suggested as more efficient acceptor segments in donor-acceptor copolymers for light-emitting applications. nih.gov

Furthermore, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities, highlighting the utility of this class of compounds in developing new sensory materials. nih.gov While the primary focus of that research was on electrochemical sensing, the underlying principles of molecular recognition and signal transduction are relevant to the development of fluorescent probes.

The development of fluorescent sensors based on pyrazine derivatives has shown promise for the detection of specific analytes. For example, a novel pyrazine derivative has been reported as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions. researchgate.net

ApplicationCompound ClassDetected AnalyteReference
Fluorescent SensingPyrazine derivativeAl³⁺ researchgate.net
Electrochemical SensingPyrido[2,3-b]pyrazine derivativeDNA nih.gov

Given the fluorescent potential of the broader pyrazine and thienopyrazine families, this compound serves as a promising starting point for the design of novel fluorescent probes. The methyl carboxylate group can be readily modified to introduce specific recognition moieties for a wide range of chemical and biological targets, enabling applications in chemical sensing and bioimaging.

Investigation of Biological Interaction Mechanisms and Potential Bioactivity

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of methyl thieno[2,3-b]pyrazine-carboxylate, SAR studies have been particularly informative in the context of antitumor activity.

In a study of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, researchers established several key SAR insights based on their antitumor potential against a panel of human cancer cell lines. nih.govmdpi.com The nature and position of substituents on the arylamino group at the 7-position were found to significantly influence the growth inhibitory activity. mdpi.com

Key SAR findings include:

Effect of Methoxy (B1213986) Groups: The presence and position of methoxy (-OCH₃) groups on the phenylamino (B1219803) substituent played a critical role. While monosubstitution with methoxy groups at the ortho, meta, or para positions resulted in moderate activity, dimethoxy substitution was more favorable. mdpi.com

Optimal Substitution Pattern: The compound with a 3,5-dimethoxyphenylamino substituent, Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (Compound 2g), emerged as the most active and selective derivative against the AGS (gastric adenocarcinoma) cell line, with a GI₅₀ value of 7.8 µM. nih.govmdpi.com In contrast, the 3,4-dimethoxy substituted analogue showed lower activity. nih.gov

Effect of Halogen Groups: The introduction of a fluorine atom on the phenylamino ring, as in Methyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, also conferred significant activity, particularly against the CaCo-2 (colorectal adenocarcinoma) cell line (GI₅₀ = 9.4 µM). mdpi.com

Heterocyclic Substituents: Replacing the phenylamino group with a pyridinylamino group resulted in a general decrease in activity. mdpi.com

These studies indicate that the electronic and steric properties of the substituent at the 7-position are key determinants of the antitumor response, with dimethoxy substitution at the 3 and 5 positions of the phenyl ring being particularly effective for activity against gastric cancer cells. mdpi.com

In Vitro Studies of Cellular Processes

The biological effects of methyl thieno[2,3-b]pyrazine-7-carboxylate derivatives have been extensively characterized through various in vitro assays, primarily focusing on their antitumor potential.

Cell Growth Inhibition Assays: A series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were evaluated for their cell growth inhibitory effects against four human tumor cell lines using the sulforhodamine B (SRB) assay. nih.govmdpi.com The cell lines tested were AGS (gastric adenocarcinoma), CaCo-2 (colorectal adenocarcinoma), MCF7 (breast carcinoma), and NCI-H460 (non-small-cell lung carcinoma). nih.gov Several compounds demonstrated promising activity, with GI₅₀ (concentration causing 50% growth inhibition) values under 11 µM. nih.govmdpi.com Importantly, these compounds showed selectivity for certain cancer cell lines and did not exhibit significant toxicity against the non-tumor Vero cell line derived from African green monkey kidney. nih.govmdpi.com

CompoundSubstituent (at position 7)AGS GI₅₀ (µM)CaCo-2 GI₅₀ (µM)MCF7 GI₅₀ (µM)NCI-H460 GI₅₀ (µM)
2b(2-Methoxyphenyl)amino11121814
2c(3-Methoxyphenyl)amino10121413
2g(3,5-Dimethoxyphenyl)amino7.8121112
2j(3-Fluorophenyl)amino119.41112
2l(Pyridin-3-yl)amino20>50>50>50

Data sourced from Molecules (2021). mdpi.com

Cell Cycle Analysis and Apoptosis Induction: To understand the mechanism behind the observed cell growth inhibition, the most promising methoxylated compounds were further studied for their effects on the cell cycle and apoptosis induction in the highly sensitive AGS cell line. nih.govmdpi.com The compounds were tested at their respective GI₅₀ concentrations. proquest.com Cell cycle analysis revealed that for the most active compound, Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate, a significant number of dead cells led to an unusual distribution in the cell cycle profile. nih.govmdpi.com Subsequent apoptosis assays demonstrated that these cells were not apoptotic. nih.gov This finding suggests that the compound induces cell death in AGS cells through a different, non-apoptotic mechanism of action. nih.govmdpi.com

Enzyme and Receptor Binding Studies

While direct enzyme and receptor binding studies for this compound are not extensively documented in the provided literature, research on closely related thieno-fused heterocyclic scaffolds provides strong indications of potential molecular targets.

Kinase Inhibition: The thienopyridine core, which is structurally analogous to the thienopyrazine core, has been a successful scaffold for developing kinase inhibitors. For instance, 2-heteroaryl substituted 7-aminothieno[3,2-b]pyridine-6-carbonitriles have been reported to act by inhibiting the non-receptor tyrosine kinase Src. nih.gov Other substituted 7-arylethers of thieno[3,2-b]pyridine (B153574) have been shown to inhibit VEGFR-2 and c-Met, two receptor tyrosine kinases implicated in angiogenesis. nih.gov These findings suggest that the thieno[2,3-b]pyrazine (B153567) nucleus may also serve as a valuable scaffold for designing inhibitors of various protein kinases involved in cancer signaling pathways.

Receptor Binding: The potential for this class of compounds to interact with receptors has been demonstrated in studies of thieno[2,3-b]pyridinones, which share a similar bicyclic core. These compounds were investigated as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The study found that 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one was a potent inhibitor of [3H]glycine binding, with a potency comparable to the reference antagonist. researchgate.net This highlights the potential for thieno-fused systems to modulate the activity of crucial central nervous system receptors.

No specific studies on GPCR modulation, GABAA modulating activity, or 5-HT7 receptor ligand binding for the this compound scaffold were identified in the provided search results.

Antimicrobial Activity Assessment

The antimicrobial potential of the thieno[2,3-b]pyrazine scaffold has been explored, often as part of broader screening of related heterocyclic systems. Research on various thieno-fused pyrazines and pyridines has revealed promising antibacterial and antifungal activities.

For example, novel thieno[3,2-e]pyrazolo[3,4-b]pyrazine compounds have been synthesized and shown to exhibit significant antibacterial and antifungal properties. researchgate.neteurekaselect.com In one study, certain triazolopyrimidine derivatives of this scaffold showed higher antibacterial activity against E. coli and K. pneumonia than the standard drug ciprofloxacin. eurekaselect.com The same study also identified compounds with high antifungal activity against a panel of tested fungal strains. eurekaselect.com

Similarly, studies on thieno[2,3-b]pyridine-based compounds have demonstrated promising antimicrobial activity against various bacterial and fungal strains. ekb.eg Thieno[2,3-b]thiophene (B1266192) derivatives have also been evaluated, with one compound showing potency against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Geotricum candidum and Syncephalastrum racemosum. nih.gov While these studies are on related but distinct heterocyclic systems, they underscore the potential of the broader class of thieno-fused heterocycles as a source of new antimicrobial agents.

Antiparasitic Activity Evaluation

Derivatives of the thieno[2,3-b]pyrazine scaffold have been evaluated for their activity against protozoan parasites responsible for significant human diseases. mdpi.comdntb.gov.ua Specifically, lactone derivatives synthesized from methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate were tested for their efficacy against Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (a causative agent of visceral leishmaniasis). mdpi.comdntb.gov.ua

The antiparasitic screening revealed that some of these compounds displayed notable activity, with IC₅₀ (concentration causing 50% inhibition) values below 11 µM against both parasites. dntb.gov.ua However, it was also noted that some of these active compounds exhibited a degree of cytotoxicity in THP-1-derived macrophages. dntb.gov.ua The thiophene (B33073) scaffold, in general, is considered a promising starting point for the development of new drugs against leishmaniasis. nih.gov

Compound TypeParasiteActivity (IC₅₀)Reference
Thieno[2,3-b]pyrazine lactone derivativesTrypanosoma brucei< 11 µM dntb.gov.ua
Thieno[2,3-b]pyrazine lactone derivativesLeishmania infantum< 11 µM dntb.gov.ua

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Mechanistic Insights

While specific molecular docking studies for this compound were not found in the search results, this computational technique is widely applied to understand the bioactivity of related heterocyclic compounds. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding conformation of a ligand within the active site of a biological target, such as an enzyme or receptor, and to provide insights into the mechanism of action at a molecular level.

For instance, in the development of anticancer agents, docking studies have been performed on related thieno[2,3-d] nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives to predict their binding modes with targets like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). mdpi.com Such studies help to rationalize the observed SAR and guide the design of new, more potent derivatives by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues. By understanding how structural modifications affect these interactions, researchers can fine-tune the compound's properties to enhance its biological activity and selectivity. These computational approaches are invaluable for providing mechanistic insights that complement and guide experimental research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl thieno[2,3-b]pyrazine-7-carboxylate, and how are intermediates like brominated derivatives optimized?

  • Methodology : The compound is typically synthesized via Sonogashira coupling or cyclization reactions. For example, brominated analogs (e.g., methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate) are synthesized using palladium-catalyzed cross-coupling, achieving 100% yield under controlled conditions . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/THF), and reaction temperatures.
  • Key Data :

IntermediateYield (%)Reaction ConditionsReference
2-Bromo derivative100Pd catalyst, 80°C, 12h
Cyclized product93NaOEt, reflux

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Use 1D/2D NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and HRMS for molecular weight validation. X-ray crystallography may resolve ambiguous stereochemistry .
  • Example : In thieno[2,3-b]pyrazine derivatives, NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) distinguish between positional isomers .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening of this compound?

  • Methodology : Use MTT or SRB assays against human tumor cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and normalize viability data to solvent-treated cells .
  • Data Interpretation : IC₅₀ values <10 μM suggest significant activity, but confirm via dose-response curves and triplicate replicates.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

  • Methodology : Systematically modify substituents (e.g., electron-withdrawing groups at C-6) and evaluate changes in cytotoxicity. For instance, replacing the methyl ester with a free carboxylic acid improved solubility but reduced membrane permeability in some analogs .
  • Case Study : Derivatives with aryl amino groups at C-7 showed 3-fold higher activity against leukemia cells (IC₅₀ = 2.1 μM) compared to the parent compound .

Q. What mechanistic insights exist for the antitumor activity of this compound derivatives?

  • Methodology : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Recent studies suggest mitochondrial pathway involvement, with Bax/Bcl-2 ratio increases observed in treated cells .
  • Contradictions : Some studies report G1 arrest, while others note S-phase blockage, potentially due to cell line-specific responses (e.g., p53 status) .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

  • Methodology : Standardize assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ values (e.g., 5 μM vs. 15 μM) may arise from variations in fetal bovine serum (10% vs. 5%) .
  • Validation : Cross-test compounds in shared cell line panels (e.g., NCI-60) and use combinatorial indexing to control batch effects.

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in vivo?

  • Methodology :

  • Prodrug Design : Convert the ester to an amide for sustained release.
  • Formulation : Use liposomal encapsulation to enhance bioavailability, as demonstrated for similar thienopyrazines .
    • Challenges : Monitor hepatic clearance via LC-MS/MS in rodent models to identify metabolic hotspots (e.g., cytochrome P450 oxidation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.